2-(4-fluorophenyl)-N-[1-(2-methoxyphenyl)ethyl]acetamide
Overview
Description
2-(4-fluorophenyl)-N-[1-(2-methoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C17H18FNO2 and its molecular weight is 287.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.13215698 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitory Activity and Medicinal Applications
Research has focused on the synthesis and evaluation of related acetamide derivatives for their potential medicinal applications. For example, derivatives have been evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which plays a role in antidiabetic activity. These studies involve model validation and docking studies to predict the efficacy of synthesized compounds in vivo, particularly for their antidiabetic potential (Saxena et al., 2009).
Environmental Impact and Herbicide Research
Considerable research has been conducted on the environmental impact and behavior of chloroacetamide herbicides and their metabolites, focusing on their metabolism in human and rat liver microsomes. This includes studies on how these compounds, which share structural similarities with the compound , are processed biologically and their potential carcinogenic pathways (Coleman et al., 2000).
Photophysical Properties and Applications
The study of N-substituted 1,8-naphthalimide derivatives, related to fluorescence and lasing efficiency, reveals the potential application of related compounds in developing efficient dye lasers. The solvent dependence of inhibition of intramolecular charge-transfer in these derivatives highlights their application in materials science and photonics (Martin et al., 1996).
Agricultural Chemistry
Research on the reception, activity, and soil interaction of acetochlor and similar herbicides under different agricultural conditions provides insights into the environmental fate and efficacy of these compounds. Studies explore how agricultural practices, such as the use of wheat straw and irrigation, influence the behavior of these herbicides in the environment (Banks & Robinson, 1986).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[1-(2-methoxyphenyl)ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12(15-5-3-4-6-16(15)21-2)19-17(20)11-13-7-9-14(18)10-8-13/h3-10,12H,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGXQXBNRZMBEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.